N-(2,3,4,5,6-pentachlorophenyl)sulfanylbenzenesulfonamide
Description
Properties
CAS No. |
60199-40-8 |
|---|---|
Molecular Formula |
C12H6Cl5NO2S2 |
Molecular Weight |
437.6 g/mol |
IUPAC Name |
N-(2,3,4,5,6-pentachlorophenyl)sulfanylbenzenesulfonamide |
InChI |
InChI=1S/C12H6Cl5NO2S2/c13-7-8(14)10(16)12(11(17)9(7)15)21-18-22(19,20)6-4-2-1-3-5-6/h1-5,18H |
InChI Key |
AKQNJXOVPJULNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NSC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Route 1: Ullmann-Type Coupling
Step 1 : Synthesis of pentachlorophenylsulfenyl chloride via chlorination of benzene derivatives.
Step 2 : Reaction with benzenesulfonamide under catalytic conditions (e.g., CuI, ligands).
Example Reaction Conditions:
-
Catalyst : CuI with 8-hydroxyquinoline or 1,10-phenanthroline ligands.
-
Solvent : Dichloromethane or THF.
Potential Yield: Moderate (estimated 50–70% based on analogous Ullmann couplings).
Route 2: Palladium-Catalyzed Cross-Coupling
Step 1 : Halogenation of benzenesulfonamide to form a brominated intermediate.
Step 2 : Suzuki-Miyaura coupling with pentachlorophenylboronic acid .
Example Reaction Conditions:
Route 3: Direct Sulfonylation
Step 1 : React pentachlorophenylthiol with benzenesulfonyl chloride .
Reaction Scheme:
Conditions:
-
Base : Pyridine or triethylamine.
-
Solvent : Dichloromethane or acetonitrile.
Potential Yield: Moderate (50–60% based on sulfonamide synthesis).
| Method | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|
| Ullmann Coupling | CuI, 8-hydroxyquinoline, 100–120°C | Low-cost catalysts | Moderate yields, high temps |
| Pd-Catalyzed Coupling | Pd(PPh₃)₄, Cs₂CO₃, THF | High efficiency, scalability | Expensive catalysts, ligands |
| Direct Sulfonylation | C₆Cl₅SH, SO₂Cl₂, pyridine | Simple procedure | Limited availability of C₆Cl₅SH |
Molecular Properties and Applications
Chemical Reactions Analysis
Types of Reactions: N-(2,3,4,5,6-pentachlorophenyl)sulfanylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity : Research indicates that sulfonamide derivatives exhibit antimicrobial properties. N-(2,3,4,5,6-pentachlorophenyl)sulfanylbenzenesulfonamide may inhibit the growth of various bacteria and fungi due to its structural characteristics that allow interaction with microbial enzymes .
- Cancer Research : Compounds with similar structures have shown promise in cancer treatment by targeting specific pathways involved in tumor growth. Preliminary studies suggest that this compound could be evaluated for its efficacy against certain cancer cell lines .
- Enzyme Inhibition : The compound's ability to interact with enzymes makes it a candidate for drug development aimed at inhibiting specific biological pathways. This could lead to the development of new therapeutic agents for diseases where enzyme regulation is critical .
Agrochemical Applications
- Pesticide Development : The chlorinated phenyl structure is often associated with enhanced biological activity against pests. This compound can be explored as a potential pesticide or herbicide due to its chemical stability and effectiveness against target organisms .
- Soil Health : Research into the environmental impact of chlorinated compounds suggests that they can affect soil microbial communities. Understanding these interactions may lead to improved formulations that minimize ecological disruption while maximizing pest control efficiency .
Materials Science Applications
- Polymer Chemistry : The unique properties of this compound can be utilized in developing new polymers with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices could lead to materials suitable for harsh environments .
- Nanotechnology : The compound's reactivity may allow it to serve as a precursor for synthesizing nanomaterials. These nanomaterials could have applications in electronics and catalysis due to their unique properties at the nanoscale .
Case Study 1: Antimicrobial Efficacy
A study conducted on various sulfonamide derivatives demonstrated that compounds with similar structures showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the potential of modifying existing sulfonamides to enhance their efficacy against resistant strains .
Case Study 2: Environmental Impact Assessment
Research assessing the environmental fate of chlorinated compounds indicated that this compound could persist in soil and water systems. This raises concerns about its long-term ecological effects and emphasizes the need for further studies on biodegradability and toxicity .
Mechanism of Action
The mechanism of action of N-(2,3,4,5,6-pentachlorophenyl)sulfanylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme .
Comparison with Similar Compounds
- N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide
- 4-methyl-N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide
- 4-chloro-N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide
Comparison: N-(2,3,4,5,6-pentachlorophenyl)sulfanylbenzenesulfonamide is unique due to the presence of multiple chlorine atoms on the phenyl ring, which significantly affects its chemical reactivity and biological activityThe presence of chlorine atoms can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in scientific research .
Biological Activity
N-(2,3,4,5,6-pentachlorophenyl)sulfanylbenzenesulfonamide is a chlorinated compound that has garnered attention due to its potential biological activities and environmental persistence. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C12H5Cl5N1O2S1
- Molecular Weight : 393.5 g/mol
- Structure : The compound consists of a sulfonamide group attached to a pentachlorophenyl moiety, which contributes to its unique chemical properties.
The biological activity of this compound primarily involves its interaction with various cellular targets:
- Protein Kinase B (Akt) : The compound has been shown to modulate the Akt signaling pathway, which plays a crucial role in cell survival and metabolism.
- Forkhead Box Protein O3a (FoxO3a) : It affects the phosphorylation status of FoxO3a, influencing gene expression related to apoptosis and cell cycle regulation.
- Sodium/Iodide Symporter (NIS) : The compound reduces the expression of NIS, which is critical for thyroid hormone synthesis.
These interactions lead to significant biological effects including increased apoptosis and altered hormone synthesis.
Pharmacokinetics
This compound exhibits high environmental persistence and bioaccumulation potential due to its chlorinated structure. Key pharmacokinetic properties include:
- Absorption : Rapid absorption in biological systems.
- Distribution : Extensive distribution in fatty tissues due to lipophilicity.
- Metabolism : Metabolized primarily in the liver with potential formation of reactive metabolites.
- Excretion : Excreted mainly through urine and feces.
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
| Biological Activity | Effect | Reference |
|---|---|---|
| Apoptosis Induction | Increased cell death | |
| Hormonal Disruption | Altered thyroid hormone levels | |
| Cytotoxicity | Decreased cell viability | |
| Signal Transduction Modulation | Changes in Akt/FoxO3a pathway |
Case Studies
Several studies have investigated the effects of this compound in various biological contexts:
- Toxicological Studies : Research indicates that exposure to this compound results in significant cytotoxic effects on human cell lines. In vitro studies demonstrated a dose-dependent increase in apoptosis markers following treatment with varying concentrations of the compound.
- Environmental Impact Assessments : Field studies have shown that this compound accumulates in aquatic organisms, leading to disruptions in endocrine function. These findings highlight the ecological risks associated with chlorinated compounds.
- Pharmacological Research : Investigations into the therapeutic potential of this sulfonamide have revealed its ability to inhibit tumor growth in specific cancer models by targeting key signaling pathways involved in cell proliferation.
Q & A
Basic: What is the recommended synthetic route for N-(2,3,4,5,6-pentachlorophenyl)sulfanylbenzenesulfonamide, and how are side reactions minimized?
Methodological Answer:
The synthesis typically involves reacting 2,3,4,5,6-pentachloroaniline with benzenesulfonyl chloride under controlled conditions. A base such as triethylamine or pyridine is used to neutralize HCl formed during the reaction, which accelerates the nucleophilic substitution at the sulfonyl group . To minimize side reactions (e.g., over-sulfonation or hydrolysis), strict temperature control (0–5°C) and anhydrous solvents (e.g., dichloromethane) are recommended. Intermediate purification via column chromatography with silica gel (hexane/ethyl acetate gradient) improves yield and purity .
Basic: Which spectroscopic and crystallographic techniques are most effective for structural confirmation of this compound?
Methodological Answer:
NMR Spectroscopy :
- ¹H NMR : Identifies aromatic proton environments and confirms substitution patterns. The absence of NH peaks (δ 3–5 ppm) indicates successful sulfonamide formation .
- ¹³C NMR : Resolves carbon environments, particularly distinguishing between chlorinated phenyl and sulfonamide-attached carbons .
X-ray Crystallography : Provides unambiguous confirmation of molecular geometry, bond angles, and packing interactions. For example, the dihedral angle between the benzene and pentachlorophenyl rings can be measured to assess steric strain .
Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., chlorine’s characteristic M+2/M+4 peaks) .
Advanced: How do steric and electronic effects of the pentachlorophenyl group influence reactivity in cross-coupling reactions?
Methodological Answer:
The pentachlorophenyl group introduces significant steric hindrance and electron-withdrawing effects:
- Steric Effects : Bulky substituents reduce accessibility to the sulfonamide’s sulfur atom, limiting nucleophilic attack. Computational modeling (DFT) can predict reactive sites by analyzing electrostatic potential surfaces .
- Electronic Effects : Chlorine atoms withdraw electron density via induction, polarizing the C–S bond and enhancing electrophilicity. Reactivity trends can be quantified using Hammett substituent constants (σ values for Cl: +0.23) to correlate with reaction rates .
- Experimental Validation : Compare reaction yields with analogs (e.g., mono- vs. penta-chlorinated derivatives) under identical conditions to isolate steric/electronic contributions .
Advanced: What strategies resolve contradictions in solubility data across different solvent systems?
Methodological Answer:
Contradictions arise from solvent polarity, hydrogen-bonding capacity, and aggregation effects. A systematic approach includes:
Solubility Profiling : Measure solubility in a solvent series (e.g., DMSO > DCM > hexane) using UV-Vis spectroscopy at λmax for the sulfonamide moiety.
Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to identify mismatches between solute and solvent .
Dynamic Light Scattering (DLS) : Detect aggregation in polar aprotic solvents (e.g., DMSO), which may artificially reduce measured solubility .
Control Experiments : Compare with structurally similar compounds (e.g., non-chlorinated sulfonamides) to isolate chlorine’s role .
Advanced: How can computational methods predict biological activity, and what limitations exist for this compound?
Methodological Answer:
Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., carbonic anhydrase). The sulfonamide group often acts as a zinc-binding motif, but pentachlorination may sterically hinder binding .
QSAR Modeling : Train models on sulfonamide datasets to correlate chlorine substitution patterns with IC50 values. Validate predictions via in vitro assays .
Limitations :
- Chlorine’s electronegativity may disrupt hydrogen-bonding networks critical for target engagement.
- High logP values (predicted >4) suggest poor aqueous solubility, complicating in vivo studies .
Basic: What safety protocols are critical when handling this compound due to its chlorinated structure?
Methodological Answer:
Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat to prevent dermal contact. Chlorinated aromatics can penetrate latex .
Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates.
Waste Disposal : Collect chlorinated byproducts separately for incineration to prevent dioxin formation .
Emergency Response : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation for potential hepatotoxicity .
Advanced: How do crystallographic data inform polymorphism studies for this sulfonamide?
Methodological Answer:
Single-Crystal Analysis : Determine unit cell parameters (e.g., space group, Z-value) to identify stable polymorphs. For example, hydrogen-bonding networks between sulfonamide groups often dictate packing motifs .
Powder XRD : Screen for polymorphic forms under varying crystallization conditions (e.g., solvent evaporation vs. cooling).
Thermal Analysis (DSC/TGA) : Monitor phase transitions and decomposition temperatures to assess polymorph stability .
Advanced: What mechanistic insights explain unexpected byproducts in its synthesis?
Methodological Answer:
Common byproducts include:
- Disulfides : Formed via oxidation of the sulfanyl intermediate. Mitigate by conducting reactions under inert atmospheres (N2/Ar) .
- Chlorinated Anilines : Result from partial hydrolysis of the sulfonamide. Use anhydrous conditions and molecular sieves to scavenge water .
- Di-Substituted Products : Arise from excess sulfonyl chloride. Optimize stoichiometry (1:1.05 molar ratio) and monitor via TLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
